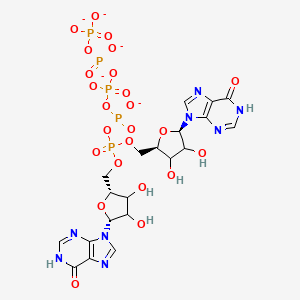![molecular formula C22H13ClFN3O B10773078 2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 39, identified by the PubMed ID 23623673, is a synthetic organic compound known for its selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES1). This enzyme is involved in the biosynthesis of prostaglandin E2, a lipid compound that plays a role in inflammation and pain. Compound 39 has been studied for its potential therapeutic applications in conditions where prostaglandin E2 is implicated .
Preparation Methods
The synthesis of Compound 39 involves several key steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 2-phenylacetonitrile.
Reaction Conditions: The initial step involves the formation of an imidazole ring through a cyclization reaction
Industrial Production: Industrial production methods for Compound 39 would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Compound 39 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different imidazole derivatives.
Substitution: Halogen substitution reactions can modify the chloro and fluoro groups on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or fluorine gas.
Major Products: The major products formed from these reactions include various substituted quinoline and imidazole derivatives
Scientific Research Applications
Compound 39 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of prostaglandin synthesis.
Biology: It helps in understanding the role of prostaglandins in cellular processes.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, pain management, and cancer.
Industry: It can be used in the development of new pharmaceuticals targeting prostaglandin pathways
Mechanism of Action
The mechanism of action of Compound 39 involves the selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES1). By inhibiting this enzyme, Compound 39 reduces the production of prostaglandin E2, thereby modulating inflammation and pain. The molecular targets include the active site of mPGES1, where Compound 39 binds and prevents the conversion of prostaglandin H2 to prostaglandin E2 .
Comparison with Similar Compounds
Compound 39 is unique in its selective inhibition of mPGES1. Similar compounds include:
Compound 40: Another inhibitor of mPGES1 but with different selectivity and potency.
Compound 42: Known for its antifungal activity, it also inhibits prostaglandin synthesis but through a different mechanism.
Compound 31742400: A dual antagonist of the CC-chemokine receptors CCR2 and CCR5, which also affects prostaglandin pathways but has broader biological effects .
Properties
Molecular Formula |
C22H13ClFN3O |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C22H13ClFN3O/c23-15-7-4-8-16(24)18(15)21-26-19-14-10-9-13(12-5-2-1-3-6-12)11-17(14)25-22(28)20(19)27-21/h1-11H,(H,25,28)(H,26,27) |
InChI Key |
VTGCIWWYBFGGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C(=O)N3)NC(=N4)C5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-hydroxy-4-[[(2R)-3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide](/img/structure/B10773006.png)
![4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B10773025.png)
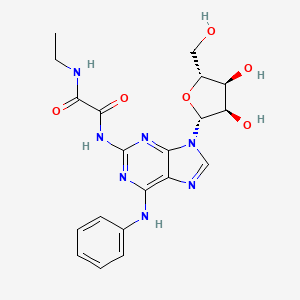
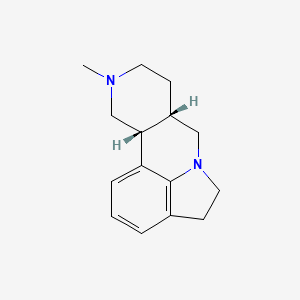
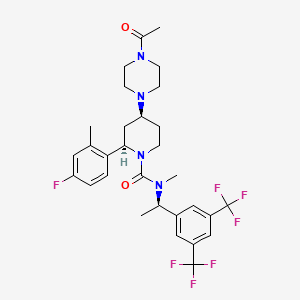
![7-Amino-1-bromo-4-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one](/img/structure/B10773053.png)
![N-hydroxy-4-[[3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide](/img/structure/B10773061.png)
![(2R)-2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773069.png)
![[(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773079.png)
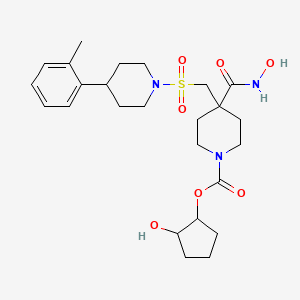
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)
![Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate](/img/structure/B10773104.png)
